Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate
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Overview
Description
Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is a complex organic compound with a molecular formula of C13H15IN2O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate typically involves multiple steps. One common method includes the reaction of 3-iodo-4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with carbon disulfide and methyl 4-oxobutanoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-iodo-4-methoxybenzoic acid, while reduction of the iodine atom can produce 4-methoxybenzoyl hydrazine .
Scientific Research Applications
Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the hydrazino group may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-iodo-4-methoxybenzoate: This compound shares a similar structure but lacks the hydrazino and carbonothioyl groups.
4-Methoxybenzoyl hydrazine: Similar in structure but without the iodine atom and the carbonothioyl group.
Uniqueness
Methyl 4-({[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}amino)-4-oxobutanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the iodine atom, methoxy group, and hydrazino group makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C14H16IN3O5S |
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Molecular Weight |
465.27 g/mol |
IUPAC Name |
methyl 4-[[(3-iodo-4-methoxybenzoyl)amino]carbamothioylamino]-4-oxobutanoate |
InChI |
InChI=1S/C14H16IN3O5S/c1-22-10-4-3-8(7-9(10)15)13(21)17-18-14(24)16-11(19)5-6-12(20)23-2/h3-4,7H,5-6H2,1-2H3,(H,17,21)(H2,16,18,19,24) |
InChI Key |
UYUJRXUUVCPTRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)CCC(=O)OC)I |
Origin of Product |
United States |
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